molecular formula C17H12Cl2F3N7O2S B1684358 (r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide CAS No. 1096708-71-2

(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Cat. No. B1684358
M. Wt: 506.3 g/mol
InChI Key: VWMJHAFYPMOMGF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MLN2480 is an orally bioavailable pan-Raf kinase inhibitor that inhibits MAP kinase pathway signaling in BRAF-mutant melanoma models. It shows antitumor activity in melanoma, colon, lung, and pancreatic cancer xenograft models. MLN2480 demonstrates synergistic activity with TAK-733, an allosteric MEK kinase inhibitor.
TAK-580, also known as MLN2480, BIIB024, and AMG 2112819, is an oral, selective pan-Raf kinase inhibitor. The Raf kinases (A-Raf, B-Raf and C-Raf) are key regulators of cell proliferation and survival within the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is frequently disregulated in human cancers, often via activating mutations of Ras or Raf.

Scientific Research Applications

  • Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]Pyrimidines and Related Compounds


    The compound has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These synthesized compounds act as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, contributing to the development of fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Molluscicidal Properties of Thiazolo[5,4-d]Pyrimidines
    The compound has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating its potential use in the field of pest control and environmental management (El-bayouki & Basyouni, 1988).

  • Fungicidal Activity of N-Substituted 2-Methyl-4-Trifluoromethyl-5-Thiazole Carboxamides
    The compound has been part of research focusing on the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, which exhibit fungicidal activities. This application is particularly relevant in agriculture and plant protection (Li Wei, 2012).

  • Anticancer and Anti-5-Lipoxygenase Agents
    Research has been conducted on novel pyrazolopyrimidines derivatives, where the compound plays a role in the synthesis of these derivatives, which are evaluated as anticancer and anti-5-lipoxygenase agents. This highlights its potential use in pharmacological research and drug development (Rahmouni et al., 2016).

  • Synthesis of Novel Oxadiazole Heterocyclic Compounds
    The compound has been involved in the synthesis of novel oxadiazole heterocyclic compounds, which are expected to have hypertensive activity. This suggests its utility in the synthesis of new compounds with potential medical applications (Kumar & Mashelker, 2007).

  • Mycobacterium Tuberculosis GyrB Inhibitors
    Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a class of compounds involving the chemical, were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, indicating its relevance in the development of anti-tuberculosis drugs (Jeankumar et al., 2013).

  • Inhibitors of NF-KappaB and AP-1 Gene Expression
    The compound has been used in structure-activity relationship studies as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, which are important in cellular signaling and immune responses (Palanki et al., 2000).

properties

IUPAC Name

2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMJHAFYPMOMGF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149011
Record name BIIB-024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

CAS RN

1096708-71-2
Record name Tovorafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096708712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tovorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIIB-024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tovorafenib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN90E4027M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 2
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 4
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 5
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide
Reactant of Route 6
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(r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

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